2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that features a combination of benzofuran and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and thiazolidinone derivatives, such as:
- 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate
- This compound
Properties
Molecular Formula |
C22H17NO5S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H17NO5S2/c1-12-14-6-4-5-7-15(14)27-19(12)21(25)28-16-9-8-13(10-17(16)26-3)11-18-20(24)23(2)22(29)30-18/h4-11H,1-3H3/b18-11- |
InChI Key |
SMFXEFOHBVQCIH-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)C)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)C)OC |
Origin of Product |
United States |
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